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Compound of Interest

Tert-butyl 7-aminoindoline-1-
Compound Name:
carboxylate

Cat. No.: B1524957

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for
Tert-butyl 7-aminoindoline-1-carboxylate, a key intermediate in pharmaceutical research
and drug development. This document is intended for researchers, scientists, and
professionals in the field who require a detailed understanding of the structural characterization
of this molecule using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS).

Introduction

Tert-butyl 7-aminoindoline-1-carboxylate is a bifunctional molecule incorporating a protected
indoline scaffold. The presence of a primary amine and a tert-butoxycarbonyl (Boc) protecting
group on the indoline nitrogen makes it a versatile building block in the synthesis of a wide
range of biologically active compounds. Accurate structural elucidation through spectroscopic
methods is paramount to ensure the identity, purity, and desired reactivity of this intermediate in
complex synthetic pathways. This guide will delve into the theoretical underpinnings and
practical interpretation of the NMR, IR, and MS data for this compound.

Molecular Structure and Spectroscopic Correlation

The structural features of Tert-butyl 7-aminoindoline-1-carboxylate directly influence its
spectroscopic signatures. The following diagram illustrates the molecular structure and
numbering convention used for the interpretation of the spectroscopic data.
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Caption: Molecular Structure of Tert-butyl 7-aminoindoline-1-carboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules
in solution. Both *H and 3C NMR provide detailed information about the carbon-hydrogen
framework.

'H NMR (Proton NMR) Analysis

The *H NMR spectrum of Tert-butyl 7-aminoindoline-1-carboxylate provides characteristic
signals for the aromatic, aliphatic, and amine protons. The chemical shifts () are influenced by
the electronic environment of each proton.

Predicted *H NMR Spectral Data:

Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
~6.86 t 1H H-5
~6.61 d 1H H-4 or H-6
~6.54 d 1H H-4 or H-6
~4.72 s (br) 2H -NH2
~4.01 t 2H H-2
~2.96 t 2H H-3
~1.53 S 9H -C(CHs)s3

Interpretation of the *H NMR Spectrum:

o Aromatic Region (6 6.5-7.0 ppm): The three protons on the benzene ring of the indoline core
appear in this region. The triplet at ~6.86 ppm is assigned to H-5, which is coupled to both H-
4 and H-6. The two doublets at ~6.61 and ~6.54 ppm correspond to H-4 and H-6.
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e Amine Protons (& ~4.72 ppm): The protons of the primary amine at the 7-position typically
appear as a broad singlet. The chemical shift can vary depending on the solvent and
concentration due to hydrogen bonding.

 Indoline Aliphatic Protons (& 2.9-4.1 ppm): The two methylene groups of the indoline ring
appear as triplets. The downfield triplet at ~4.01 ppm is assigned to the H-2 protons, which
are adjacent to the nitrogen atom of the carbamate. The upfield triplet at ~2.96 ppm
corresponds to the H-3 protons. The triplet multiplicity arises from the coupling between the
H-2 and H-3 protons.

o Tert-butyl Protons (& ~1.53 ppm): The nine equivalent protons of the tert-butyl group of the
Boc protecting group give rise to a sharp singlet at approximately 1.53 ppm. This is a highly
characteristic signal for the Boc group.

13C NMR (Carbon-13 NMR) Analysis

The 13C NMR spectrum provides information about the carbon skeleton of the molecule.

Predicted 3C NMR Spectral Data:
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Chemical Shift (6, ppm) Assighment
~153.4 C=0 (Boc)
~136.3 C-7a
~128.0 C-5
~124.9 C-3a
~117.5 C-6
~115.8 C-4
~114.1 C-7

~80.5 -C(CHs)3
~52.8 C-2

~28.4 -C(CH3)3
~28.3 C-3

Interpretation of the 3C NMR Spectrum:

Carbocationyl Carbon (6 ~153.4 ppm): The carbonyl carbon of the Boc protecting group is
significantly deshielded and appears at a low field.

o Aromatic Carbons (0 114-137 ppm): The six carbons of the benzene ring of the indoline core
resonate in this region. The assignments are based on substituent effects and comparison
with related structures.

o Tert-butyl Carbons (0 ~80.5 and ~28.4 ppm): The quaternary carbon of the tert-butyl group
appears around 80.5 ppm, while the three equivalent methyl carbons give a strong signal at
approximately 28.4 ppm.

 Indoline Aliphatic Carbons (6 ~52.8 and ~28.3 ppm): The C-2 carbon, being attached to the
nitrogen of the carbamate, is more deshielded than the C-3 carbon.

Infrared (IR) Spectroscopy
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IR spectroscopy is a valuable technique for identifying the functional groups present in a
molecule. The absorption of infrared radiation corresponds to the vibrational transitions within
the molecule.

Predicted FT-IR Spectral Data:

Wavenumber . . . .
( 1 Intensity Vibrational Mode Functional Group
cm-
) N-H stretch
Medium, Sharp ] ] )
3450-3300 (asymmetric & Primary Amine
(doublet) )
symmetric)
3050-3000 Medium C-H stretch (aromatic)  Aromatic Ring
2975-2850 Strong C-H stretch (aliphatic) Indoline & t-Butyl
~1690 Strong C=0 stretch Carbamate (Boc)
1620-1580 Medium N-H bend (scissoring)  Primary Amine
1600-1450 Medium to Weak C=C stretch Aromatic Ring
~1365 Strong C-H bend (symmetric)  t-Butyl
1250-1150 Strong C-N stretch Carbamate & Amine
C-H bend (out-of- o
800-700 Strong Aromatic Ring

plane)

Interpretation of the IR Spectrum:

e N-H Stretching: The primary amine group at the 7-position will exhibit two characteristic
sharp absorption bands in the region of 3450-3300 cm~1, corresponding to the asymmetric
and symmetric N-H stretching vibrations.

e C-H Stretching: The spectrum will show absorptions for both aromatic C-H stretching (above
3000 cm~1) and aliphatic C-H stretching (below 3000 cm~1). The strong aliphatic C-H
stretches are due to the methylene groups of the indoline ring and the methyl groups of the
tert-butyl group.
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o Carbonyl Stretching: A very strong and sharp absorption band around 1690 cm~1tis a
definitive indicator of the carbonyl group (C=0) of the tert-butyl carbamate (Boc) protecting

group.

» N-H Bending: The scissoring vibration of the primary amine typically appears in the 1620-
1580 cm~1 region.

o Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds in the
aromatic ring will give rise to several bands of variable intensity in the 1600-1450 cm~1
region.

o Tert-butyl Bending: A characteristic strong band around 1365 cm~1 is indicative of the
symmetric C-H bending (umbrella) mode of the tert-butyl group.

e C-N Stretching: Strong absorptions in the 1250-1150 cm~1 region are expected for the C-N
stretching vibrations of the carbamate and the aromatic amine.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule, which aids in confirming its identity and structure. Electrospray ionization (ESI) is
a soft ionization technique commonly used for this type of molecule.

Predicted Mass Spectrum Data (ESI+):

miz lon

235.1492 [M+H]* (Molecular lon)
179.1073 [M - CaHs + H]*
135.0862 [M - Boc + H]*
57.0704 [CaHo]*

Interpretation of the Mass Spectrum:
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e Molecular Ion: In positive-ion ESI-MS, the molecule is expected to be readily protonated to
form the molecular ion [M+H]* with a calculated m/z of 235.1492 for the chemical formula
C13H19N20:2.

o Fragmentation Pattern: The Boc protecting group is known to undergo characteristic
fragmentation under MS conditions.

o Loss of Isobutylene: A common fragmentation pathway for Boc-protected amines is the
loss of isobutylene (CaHs, 56 Da), resulting in a fragment ion at m/z 179.1073.

o Loss of the Boc Group: Cleavage of the entire Boc group (CsHs0O2, 101 Da) leads to the
formation of the 7-aminoindoline cation at m/z 135.0862.

o Tert-butyl Cation: The tert-butyl cation ([CaHs]*) itself is a stable carbocation and may be
observed as a prominent peak at m/z 57.0704.

EM - CaHs + H]Jj
y m/z = 179.1073

[M+H]* - Boc [M - Boc + H]*

m/z = 235.1492 m/z = 135.0862
[CaHo]*

m/z = 57.0704
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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